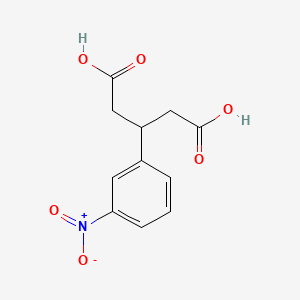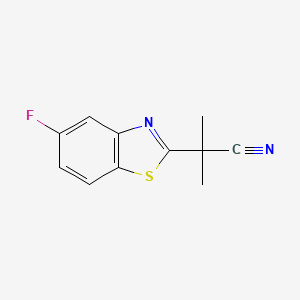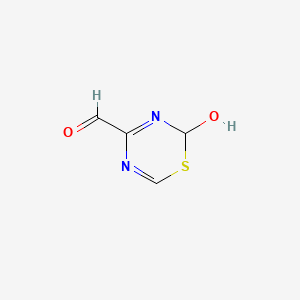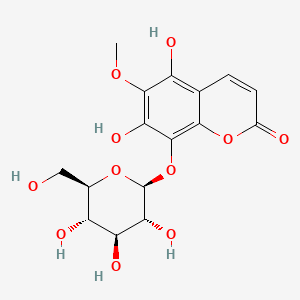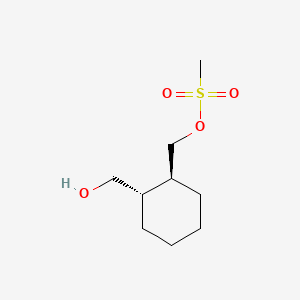
((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate: is a chemical compound with the molecular formula C9H18O4S and a molecular weight of 222.30 g/mol. This compound is often used as an intermediate in the synthesis of various pharmacological agents, particularly those targeting cardiovascular, neurological, and oncological conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate typically involves the reaction of (1S,2S)-2-(Hydroxymethyl)cyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions: ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to yield (1S,2S)-2-(Hydroxymethyl)cyclohexanol.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: (1S,2S)-2-(Hydroxymethyl)cyclohexanol.
Oxidation Reactions: Corresponding ketones or carboxylic acids.
科学研究应用
Chemistry: In chemistry, ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is used as an intermediate in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology and Medicine: The compound is studied for its potential therapeutic applications, including its role in the synthesis of drugs targeting cardiovascular diseases, neurological disorders, and certain cancers.
Industry: In the industrial sector, it is used in the production of various chemical products and as a reagent in organic synthesis.
作用机制
The mechanism of action of ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. It acts by facilitating the formation of key molecular structures that interact with specific biological targets, such as enzymes or receptors, to exert therapeutic effects.
相似化合物的比较
Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate: This compound has a similar cyclohexyl structure but differs in its functional groups.
Cyclohexaneacetic acid, 2-hydroxy-, methyl ester: Another similar compound with a different ester functional group.
Uniqueness: ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct reactivity and properties compared to other similar cyclohexyl compounds.
属性
分子式 |
C9H18O4S |
|---|---|
分子量 |
222.30 g/mol |
IUPAC 名称 |
[(1S,2S)-2-(hydroxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-14(11,12)13-7-9-5-3-2-4-8(9)6-10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI 键 |
LJBIVSUNNMGZEX-RKDXNWHRSA-N |
手性 SMILES |
CS(=O)(=O)OC[C@H]1CCCC[C@@H]1CO |
规范 SMILES |
CS(=O)(=O)OCC1CCCCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


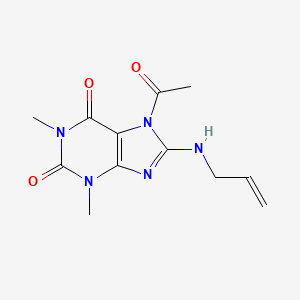
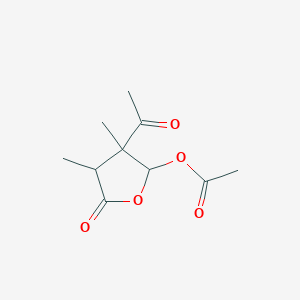
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
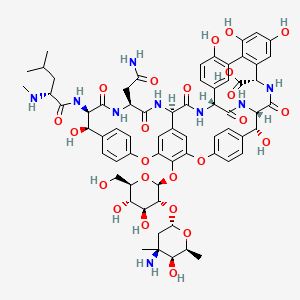
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
